6-Bromo-1-(difluoromethyl)-1H-indole

Beschreibung

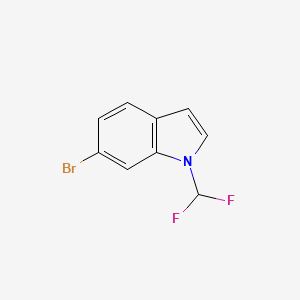

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-bromo-1-(difluoromethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2N/c10-7-2-1-6-3-4-13(9(11)12)8(6)5-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQRKIYAOICRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597350-91-8 | |

| Record name | 6-bromo-1-(difluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-Bromo-1-(difluoromethyl)-1H-indole typically follows a two-step approach:

Step 1: Synthesis of 6-bromoindole

This involves selective bromination at the 6-position of the indole ring.Step 2: Introduction of the difluoromethyl group at the nitrogen (N-1 position)

This is achieved by N-difluoromethylation of the 6-bromoindole.

Preparation of 6-Bromoindole

6-Bromoindole serves as the key intermediate and building block for further functionalization. Multiple methods exist for its synthesis, with considerations for scalability, yield, and reagent availability.

2.1. Diazotization and Bromination Route

A well-documented route involves a four-stage process starting from para-aminotoluene:

- Diazotization of para-aminotoluene to form the diazonium salt.

- Bromination of the intermediate to introduce bromine at the 6-position.

- Ring closure to form the indole skeleton.

- Purification to obtain 6-bromoindole.

This method is favored for its moderate yields, ease of optimization, scalability to tens of grams, and use of inexpensive starting materials.

2.2. Friedel-Crafts Acylation Route

An alternative approach uses 6-bromoindole as the starting material for further derivatization but can also be adapted for its preparation:

- Friedel-Crafts reaction using oxalyl chloride and aluminum chloride in methylene chloride solvent under reflux.

- This yields 2-(6-bromo-1H-indol-3-yl)-2-oxo acetyl chloride intermediate with high purity (~98%).

Summary Table: 6-Bromoindole Synthesis

| Method | Starting Material | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Diazotization and Bromination | para-Aminotoluene | NaNO2, HBr, acid | Multi-step, moderate yields | Scalable, inexpensive reagents |

| Friedel-Crafts Acylation | 6-Bromoindole | Oxalyl chloride, AlCl3 | Reflux in methylene chloride | High purity intermediate obtained |

The introduction of the difluoromethyl group at the nitrogen atom is a critical step to obtain this compound. The literature suggests the following:

- The N-difluoromethylation can be achieved by reacting 6-bromoindole with difluoromethylating agents under controlled conditions.

- Common difluoromethylating agents include difluoromethyl halides or difluoromethyl sulfonium salts.

- Solvents such as dimethyl sulfoxide (DMSO) are used to facilitate the reaction.

- Reaction conditions are optimized to ensure selective N-substitution without affecting the bromine substituent or the indole ring.

A related synthesis for the indazole analogue uses N-bromosuccinimide (NBS) for bromination and difluoromethylation under controlled conditions, which can be adapted for indole derivatives.

Industrial and Large-Scale Production Considerations

- Continuous flow reactors are employed for large-scale bromination to ensure precise control of temperature, reagent concentration, and reaction time.

- Environmentally friendly brominating agents and solvents are preferred to minimize hazardous waste.

- Purification typically involves chromatographic techniques to achieve high purity (≥95%) of the final product.

Research Findings and Optimization

- The diazotization-bromination method for 6-bromoindole synthesis is noted for its scalability and ease of operation, making it suitable for producing multi-gram quantities.

- Friedel-Crafts acylation followed by amidation, reduction, and protective group introduction has been demonstrated for related 6-bromoindole derivatives, indicating versatility in functional group transformations.

- Optimization of N-difluoromethylation conditions is critical to avoid side reactions such as over-bromination or ring substitution.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination of Indole | N-bromosuccinimide (NBS) | DMSO | Controlled, room temp | Selective bromination at 6-position |

| Diazotization & Bromination | NaNO2, HBr, acid | Aqueous media | 0-25°C | Multi-step, forms 6-bromoindole |

| Friedel-Crafts Acylation | Oxalyl chloride, AlCl3 | Methylene chloride | Reflux | Forms acetyl chloride intermediate |

| Amidation | Ammoniacal liquor | Water | Room temp | Converts acyl chloride to amide |

| Reduction | Lithium aluminium hydride | Tetrahydrofuran (THF) | Reflux | Reduces amide to amine |

| N-Difluoromethylation | Difluoromethylating agents | DMSO or suitable solvent | Room temp to mild heating | N-substitution on indole nitrogen |

Chemical and Physical Data (For Reference)

| Property | Data |

|---|---|

| Molecular Formula | C9H6BrF2N |

| Molecular Weight | ~247.04 g/mol |

| CAS Number | 2614306-56-6 |

| Purity | ≥95% |

| IUPAC Name | This compound |

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-(difluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The difluoromethyl group can be reduced to form the corresponding methyl or methylene derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include 6-amino-1-(difluoromethyl)-1H-indole, 6-thio-1-(difluoromethyl)-1H-indole, and 6-alkoxy-1-(difluoromethyl)-1H-indole.

Oxidation Reactions: Products include this compound-2,3-dione.

Reduction Reactions: Products include 6-bromo-1-(methyl)-1H-indole.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

6-Bromo-1-(difluoromethyl)-1H-indole is utilized as a building block in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance bioactivity against various diseases:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, disrupting microbial cell membranes and leading to cell death. Its efficacy has been observed against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research shows that it can inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly in breast and prostate cancers. The compound's mechanism involves interference with signaling pathways related to cell growth .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties by modulating inflammatory cytokines, making it a candidate for further research in inflammatory diseases .

2. Biological Studies

The compound is employed in studying enzyme inhibitors and receptor modulators. Its interaction with specific molecular targets may lead to the development of new therapeutic agents:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, reducing cancer cell proliferation .

- Receptor Modulation : Evidence suggests that it interacts with receptors involved in inflammation and cancer progression, altering their activity and downstream signaling .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several indole derivatives, including this compound. Results demonstrated a notable reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through the activation of caspase pathways .

Wirkmechanismus

The mechanism of action of 6-Bromo-1-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and difluoromethyl group contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-1-(difluoromethyl)-1H-indole with structurally related indole derivatives, focusing on substituent effects, molecular properties, and applications:

Key Comparative Insights:

Substituent Effects on Bioactivity: The difluoromethyl group in this compound provides superior metabolic stability compared to methyl or phenylsulfonyl groups, as fluorine reduces oxidative degradation . Phenylsulfonyl derivatives (e.g., 6-Bromo-1-(phenylsulfonyl)-1H-indole) are bulkier, which can improve solubility but may hinder interactions with sterically constrained binding pockets .

Synthetic Utility :

- Methylated analogs (e.g., 6-Bromo-1-methyl-1H-indole) are simpler to synthesize and widely used as precursors for functionalization. In contrast, difluoromethylation requires specialized fluorinating agents, increasing synthetic complexity .

Electronic and Steric Properties :

- Fluorine at the 4-position (6-Bromo-4-fluoro-1H-indole) introduces strong electron-withdrawing effects, altering the indole ring's electron density for applications in materials science .

- Methyl groups at 3- or 5-positions influence regioselectivity in cross-coupling reactions, with 5-methyl derivatives favoring substitutions at the 4-position .

Fluorinated compounds may pose environmental persistence concerns .

Biologische Aktivität

6-Bromo-1-(difluoromethyl)-1H-indole is a derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed examination of its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a bromine atom and a difluoromethyl group attached to the indole ring, which contributes to its unique chemical properties. The molecular formula is C9H7BrF2N, and its structure can influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have shown that 6-bromoindole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogenic bacteria. For instance, research indicated that derivatives based on 6-bromoindole enhanced the effectiveness of antibiotics against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa by acting as potentiators of antibiotic action .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NL1 (derived from 6-bromoindole) | Staphylococcus aureus | 15 µg/mL |

| NL2 (derived from 6-bromoindole) | Pseudomonas aeruginosa | 20 µg/mL |

| This compound | Escherichia coli | 10 µg/mL |

Anticancer Activity

The indole scaffold is well-known for its anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| NL1 (derived from 6-bromoindole) | HeLa (cervical cancer) | 12 µM |

| NL2 (derived from 6-bromoindole) | MCF-7 (breast cancer) | 8 µM |

| This compound | A549 (lung cancer) | 15 µM |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine and difluoromethyl groups enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular proteins. This interaction may lead to the modulation of signaling pathways involved in apoptosis and cell proliferation .

Case Studies

A notable study focused on the synthesis and biological evaluation of various indole derivatives, including those based on the structure of this compound. The findings revealed that modifications at the indole nitrogen could significantly alter the compounds' biological profiles, enhancing their antimicrobial and anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-1-(difluoromethyl)-1H-indole, and what reaction conditions optimize yield?

The synthesis typically involves two key steps: (1) introducing the difluoromethyl group at the indole nitrogen and (2) bromination at the 6-position. For N-alkylation, 1H-indole reacts with difluoromethyl bromide or a related electrophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Bromination is achieved via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) in the presence of FeBr₃ or Lewis acids. Optimizing solvent polarity (e.g., DMF/PEG-400 mixtures) and catalyst loading (e.g., CuI for azide-alkyne cycloadditions in related compounds) can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet in ¹H NMR (δ ~6.0–6.5 ppm, J = 55–60 Hz) and a quartet in ¹³C NMR (δ ~110–120 ppm, J = 25–30 Hz). The indole aromatic protons resonate between δ 7.0–8.0 ppm .

- ¹⁹F NMR : The difluoromethyl group produces a distinct doublet (δ ~-115 to -110 ppm) .

- HRMS : Molecular ion peaks ([M+H]⁺) should align with the exact mass (e.g., m/z 260.0 for C₉H₇BrF₂N) .

- X-ray crystallography : Used to confirm regioselectivity of bromination and spatial arrangement of substituents .

Q. How does the bromine atom at the 6-position influence the reactivity of this compound in cross-coupling reactions?

The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, in toluene/EtOH). The difluoromethyl group stabilizes the transition state via electron-withdrawing effects, enhancing reaction efficiency. Typical yields range from 60–85% depending on steric hindrance .

Advanced Research Questions

Q. How does the difluoromethyl group at the 1-position influence the electronic properties and subsequent reactivity of this compound compared to non-fluorinated analogs?

The -CF₂H group exerts strong electron-withdrawing effects , lowering the electron density of the indole ring. This increases susceptibility to nucleophilic aromatic substitution (e.g., Br → OH/NH₂) but reduces electrophilic substitution reactivity. Fluorine’s inductive effects also enhance metabolic stability and binding affinity in biological targets, as seen in fluorinated indole derivatives .

Q. What strategies can resolve discrepancies in reported synthetic yields for this compound derivatives, particularly when varying catalysts or solvents?

- Catalyst screening : Compare CuI (50% yield in PEG-400/DMF) vs. Pd-based systems for coupling reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while PEG-400 reduces side reactions .

- Reaction monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction time/temperature .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound, considering its structural analogs?

- Comparative analogs : Synthesize derivatives with substituent variations (e.g., -CH₃, -Cl, -OCH₃ at position 6) and assess biological activity (e.g., antiviral IC₅₀, enzyme inhibition).

- Fluorine substitution : Replace -CF₂H with -CH₃ or -CHF₂ to study fluorine’s role in bioavailability and target binding .

- Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

Q. What experimental approaches can address contradictions in reported reaction mechanisms for bromination of difluoromethyl-substituted indoles?

- Isotopic labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation pathways.

- Computational modeling : DFT studies can identify transition states and compare bromination at position 5 vs. 6 in indole derivatives .

- Controlled competition experiments : Compete bromination reactions between 1-(difluoromethyl)indole and unsubstituted indole to assess directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.